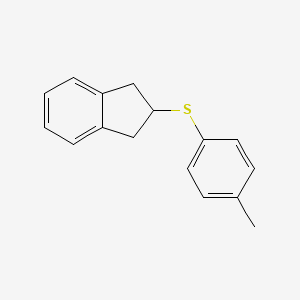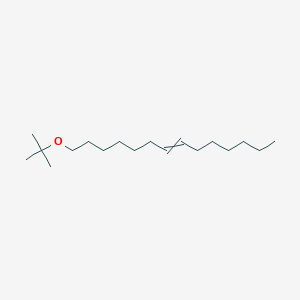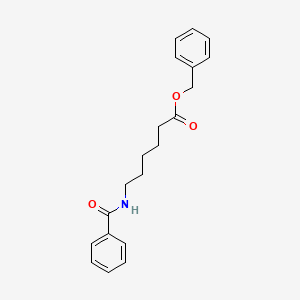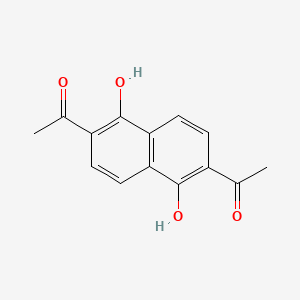
1,1'-(1,5-Dihydroxynaphthalene-2,6-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,5-Dihydroxynaphthalene-2,6-diyl)di(ethan-1-one) is an organic compound derived from naphthalene. It is characterized by the presence of two hydroxyl groups and two ethanone groups attached to a naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and dye manufacturing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(1,5-Dihydroxynaphthalene-2,6-diyl)di(ethan-1-one) can be synthesized from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base followed by acidification . The reaction involves heating the sodium salt of naphthalene-1,5-disulfonic acid with sodium hydroxide under pressure, followed by precipitation with sulfuric acid .
Industrial Production Methods
In industrial settings, the compound is typically produced using large-scale hydrolysis and acidification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,5-Dihydroxynaphthalene-2,6-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using chromium trioxide to form juglone, a naturally occurring dye.
Substitution: It couples with aryl diazonium salts to form diazo dyes.
Common Reagents and Conditions
Oxidation: Chromium trioxide in an acidic medium is commonly used for oxidation reactions.
Substitution: Aryl diazonium salts in the presence of a catalyst are used for substitution reactions.
Major Products
Oxidation: Juglone
Substitution: Various diazo dyes
Aplicaciones Científicas De Investigación
1,1’-(1,5-Dihydroxynaphthalene-2,6-diyl)di(ethan-1-one) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,5-Dihydroxynaphthalene-2,6-diyl)di(ethan-1-one) involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for oxidoreductase enzymes, leading to the formation of oxidized products . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dihydroxynaphthalene: A precursor to the compound, known for its use in dye synthesis.
1,6-Dihydroxynaphthalene: Another isomer with similar properties but different reactivity.
1,2-Dihydroxynaphthalene: Involved in the naphthalene catabolic pathway and used in various chemical reactions.
Uniqueness
1,1’-(1,5-Dihydroxynaphthalene-2,6-diyl)di(ethan-1-one) is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form diverse products. Its dual hydroxyl and ethanone groups provide versatility in synthetic applications, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
102360-10-1 |
|---|---|
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
1-(6-acetyl-1,5-dihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H12O4/c1-7(15)9-3-5-12-11(13(9)17)6-4-10(8(2)16)14(12)18/h3-6,17-18H,1-2H3 |
Clave InChI |
GWMCITSKTPEWNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(C=C1)C(=C(C=C2)C(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
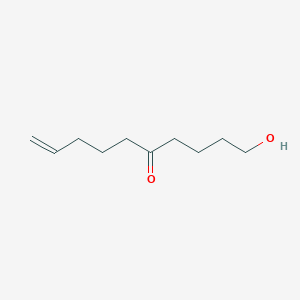
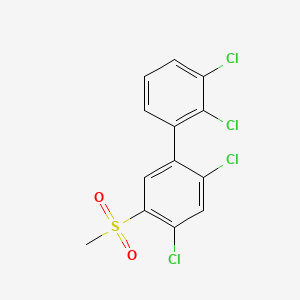

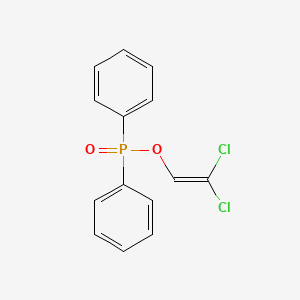
![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
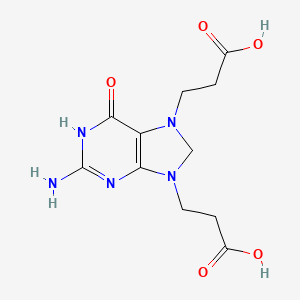
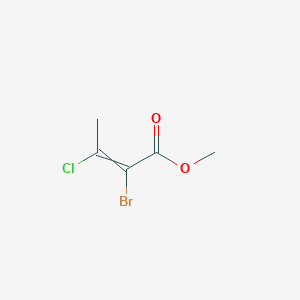
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
